molecular formula C13H26 B1505905 3-Methyl-1-hexylcyclohexane CAS No. 52886-35-8

3-Methyl-1-hexylcyclohexane

Cat. No.: B1505905
CAS No.: 52886-35-8
M. Wt: 182.35 g/mol
InChI Key: JDRSBYDVSKONQG-UHFFFAOYSA-N
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Description

3-Methyl-1-hexylcyclohexane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative, featuring a cyclohexane ring substituted with a methyl group at the third carbon and a hexyl group at the first carbon. This compound is part of a broader class of cycloalkanes, which are known for their ring structures and stability.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Alkenes: One common synthetic route involves the hydrogenation of 3-methyl-1-hexene using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of cyclohexane with hexyl chloride in the presence of an aluminum chloride (AlCl3) catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation or alkylation processes, often involving continuous flow reactors to ensure efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form ketones or alcohols.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

  • Substitution: Halogenation reactions can substitute hydrogen atoms with halogens, forming alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.

Major Products Formed:

  • Oxidation: 3-Methyl-1-hexylcyclohexanone or 3-Methyl-1-hexylcyclohexanol.

  • Reduction: 3-Methyl-1-hexane.

  • Substitution: 3-Methyl-1-hexylcyclohexyl chloride or bromide.

Scientific Research Applications

3-Methyl-1-hexylcyclohexane has various applications in scientific research:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of lipid metabolism and membrane biology.

  • Medicine: It may be explored for its potential as a bioactive molecule in drug development.

  • Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-1-hexylcyclohexane exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 1-Hexyl-3-methylcyclohexane: Similar structure but different isomer.

  • 1-Methyl-3-hexylcyclohexane: Different position of substituents on the cyclohexane ring.

  • 1-Hexyl-2-methylcyclohexane: Different position of methyl group.

Uniqueness: 3-Methyl-1-hexylcyclohexane is unique due to its specific arrangement of substituents, which can influence its reactivity and physical properties compared to its isomers.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-hexyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSBYDVSKONQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698987
Record name 1-Hexyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52886-35-8
Record name 1-Hexyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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